1,7-Diazaspiro[4.4]nonane-1-carboxylic acid, 7-(diphenylmethyl)-6-oxo-, phenylmethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,7-Diazaspiro[44]nonane-1-carboxylic acid, 7-(diphenylmethyl)-6-oxo-, phenylmethyl ester is an organic compound with a complex structure It is known for its unique spirocyclic framework, which consists of a nonane ring fused with a diazaspiro ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-Diazaspiro[4.4]nonane-1-carboxylic acid, 7-(diphenylmethyl)-6-oxo-, phenylmethyl ester typically involves multiple steps:
Formation of the Spirocyclic Core: The initial step involves the formation of the spirocyclic core. This can be achieved through a nucleophilic substitution reaction where a suitable precursor, such as a ketone, reacts with a nucleophile to form the spirocyclic structure.
Introduction of Functional Groups: Subsequent steps involve the introduction of functional groups, such as the carboxylic acid and ester groups. This can be done through esterification reactions using reagents like phenylmethyl alcohol and appropriate catalysts.
Final Modifications: The final step may involve modifications to introduce the diphenylmethyl and oxo groups, which can be achieved through selective oxidation and substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. Key considerations include the choice of solvents, catalysts, and reaction conditions to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
1,7-Diazaspiro[4.4]nonane-1-carboxylic acid, 7-(diphenylmethyl)-6-oxo-, phenylmethyl ester can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1,7-Diazaspiro[4.4]nonane-1-carboxylic acid, 7-(diphenylmethyl)-6-oxo-, phenylmethyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: The compound is used in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,7-Diazaspiro[4.4]nonane-1-carboxylic acid, 7-(diphenylmethyl)-6-oxo-, phenylmethyl ester involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity or function.
Pathways Involved: The compound may modulate signaling pathways, metabolic processes, or gene expression, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1,7-Diazaspiro[4.4]nonane-1-carboxylic acid tert-butyl ester
- 1,7-Diazaspiro[4.4]nonane-1-carboxylic acid, 1,1-dimethylethyl ester
Uniqueness
1,7-Diazaspiro[4.4]nonane-1-carboxylic acid, 7-(diphenylmethyl)-6-oxo-, phenylmethyl ester is unique due to its specific functional groups and spirocyclic structure. These features confer distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C28H28N2O3 |
---|---|
Molecular Weight |
440.5 g/mol |
IUPAC Name |
benzyl 7-benzhydryl-6-oxo-1,7-diazaspiro[4.4]nonane-1-carboxylate |
InChI |
InChI=1S/C28H28N2O3/c31-26-28(17-10-19-30(28)27(32)33-21-22-11-4-1-5-12-22)18-20-29(26)25(23-13-6-2-7-14-23)24-15-8-3-9-16-24/h1-9,11-16,25H,10,17-21H2 |
InChI Key |
SUELEPFZQCNJIC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCN(C2=O)C(C3=CC=CC=C3)C4=CC=CC=C4)N(C1)C(=O)OCC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.